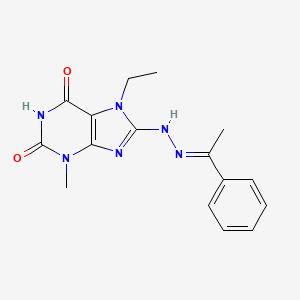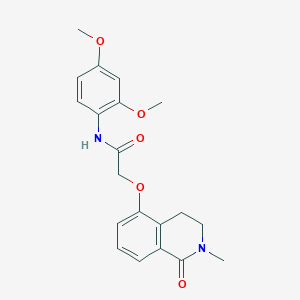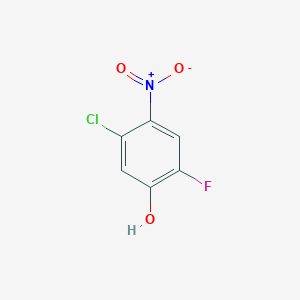
5-メチル-N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)イソキサゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound characterized by its distinct structural elements, including a quinolinyl isoxazole and a phenylsulfonyl group. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
科学的研究の応用
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide has been investigated for:
Chemistry: : Studying its unique reactivity and potential for further functionalization.
Biology: : Exploring its interactions with biological molecules, such as enzymes or receptors.
Medicine: : Investigating its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer activities.
作用機序
Target of Action
Similar compounds have been found to target cancer cells, particularly melanoma cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell growth and proliferation . This is achieved through the disruption of essential cellular processes, leading to cell death .
Biochemical Pathways
It is likely that the compound interferes with the pathways involved in cell growth and proliferation, leading to the death of cancer cells .
Pharmacokinetics
It is known that similar compounds have been designed to improve cellular permeability, which would enhance their bioavailability .
Result of Action
The compound has been found to have potent to moderate activities against certain cancer cell lines, including B16F1, Colo205, and HepG2 . The most active compound in the series was found to have an IC50 of 0.079 µM against B16F1, which is comparable to the standard drug Doxorubicin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide involves several key steps:
Formation of the Quinoline Ring: : This can be achieved through cyclization reactions using appropriate starting materials.
Introduction of the Phenylsulfonyl Group: : This is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Isoxazole Ring Formation: : Constructing the isoxazole ring often involves cyclization of an appropriate precursor.
Amide Formation: : This step involves the reaction of the carboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production generally scales up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide can undergo various reactions, including:
Oxidation: : This can affect both the quinoline and isoxazole rings.
Reduction: : Useful in modifying the functional groups attached to the quinoline moiety.
Substitution: : Electrophilic or nucleophilic substitutions can modify the phenylsulfonyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogens like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The products of these reactions vary widely depending on the specific conditions, leading to derivatives that may have altered biological activities or physical properties.
類似化合物との比較
When comparing 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide with similar compounds:
Uniqueness: : Its combination of a quinoline and isoxazole with a phenylsulfonyl group is unique, providing a distinct set of properties.
Similar Compounds
5-methyl-N-(quinolin-7-yl)isoxazole-4-carboxamide: Lacks the phenylsulfonyl group.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carboxamide: Lacks the isoxazole ring.
Conclusion
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a compound of significant interest due to its complex structure and diverse potential applications in science and industry. Its preparation, reactivity, and biological effects make it a valuable subject for ongoing research.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKJYIHWKCBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)


![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2495875.png)

